molecular formula C15H16O B11889296 Cyclopentanol, 1-(1-naphthalenyl)- CAS No. 74709-98-1

Cyclopentanol, 1-(1-naphthalenyl)-

Cat. No.: B11889296
CAS No.: 74709-98-1
M. Wt: 212.29 g/mol
InChI Key: QYMSNDJPMFGWJW-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-(1-naphthalenyl)- is an organic compound that belongs to the class of cycloalkanols It features a cyclopentanol moiety attached to a naphthalene ring, making it a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanol, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 1-naphthylmagnesium bromide, followed by hydrolysis. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether.

Another method involves the hydrogenation of 1-(1-naphthalenyl)cyclopentene in the presence of a metal catalyst like palladium or platinum. This process is carried out under high pressure and temperature to achieve the desired product.

Industrial Production Methods

Industrial production of cyclopentanol, 1-(1-naphthalenyl)- often involves the catalytic hydrogenation of naphthalene derivatives. This method is favored due to its efficiency and scalability. The reaction conditions include high pressure, elevated temperatures, and the use of a suitable hydrogenation catalyst.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert cyclopentanol, 1-(1-naphthalenyl)- to its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in cyclopentanol, 1-(1-naphthalenyl)- can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

Cyclopentanol, 1-(1-naphthalenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of cyclopentanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog without the naphthalene ring.

    1-Naphthol: Contains the naphthalene ring but lacks the cyclopentanol moiety.

    Cyclopentylamine: Similar cyclopentane structure but with an amine group instead of a hydroxyl group.

Uniqueness

Cyclopentanol, 1-(1-naphthalenyl)- is unique due to its combination of a cyclopentanol moiety and a naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

74709-98-1

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-naphthalen-1-ylcyclopentan-1-ol

InChI

InChI=1S/C15H16O/c16-15(10-3-4-11-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2

InChI Key

QYMSNDJPMFGWJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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